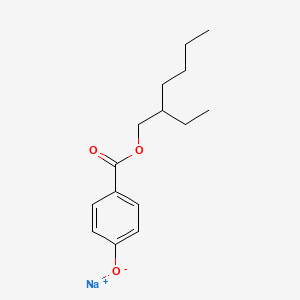
Sodium 2-ethylhexyl 4-oxidobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethylhexyl 4-oxidobenzoate is a chemical compound with the molecular formula C15H21NaO3 and a molecular weight of 272.31521 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-ethylhexyl 4-oxidobenzoate typically involves the esterification of 2-ethylhexanol with 4-hydroxybenzoic acid, followed by neutralization with sodium hydroxide . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-ethylhexyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-ethylhexyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of Sodium 2-ethylhexyl 4-oxidobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, its UV-absorbing properties are due to its ability to absorb and dissipate UV radiation, protecting the skin from harmful effects .
Comparison with Similar Compounds
Similar Compounds
Disodium 2-oxidobenzoate: Similar in structure but differs in its sodium salt form and applications.
2-ethylhexyl 4-methoxycinnamate: Another UV-absorbing compound used in sunscreens.
Uniqueness
Sodium 2-ethylhexyl 4-oxidobenzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of UV-absorbing capabilities and potential biological activities makes it a valuable compound in various fields .
Biological Activity
Sodium 2-ethylhexyl 4-oxidobenzoate, also known as sodium 2-ethylhexyl 4-hydroxybenzoate, is a compound that has garnered interest due to its potential applications in various fields, particularly in cosmetics and pharmaceuticals. This article explores its biological activity, safety profile, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 74997-72-1
- Molecular Formula : C15H22O3Na
- Molecular Weight : 272.31521 g/mol
- EINECS Number : 278-048-9
This compound functions primarily as a UV filter in cosmetic formulations. It absorbs ultraviolet radiation, thereby protecting the skin from potential damage caused by sun exposure. This mechanism is crucial for preventing photoaging and skin cancers associated with UV radiation.
Toxicokinetics
Recent studies have highlighted the toxicokinetics of related compounds, which can provide insights into the behavior of this compound in biological systems. For instance, the metabolism of similar alkyl esters indicates that they undergo hydrolysis and conjugation in the liver, leading to various metabolites that may exhibit different biological activities .
Case Studies
- Dermal Absorption Study : A study involving human volunteers exposed to a commercial sunscreen containing this compound demonstrated significant dermal absorption and metabolism of the compound. The dominant urinary biomarkers included the parent compound and its hydroxylated metabolites, suggesting effective systemic absorption and metabolism .
- Skin Irritation Tests : In safety assessments for cosmetic ingredients, this compound was evaluated for skin irritation potential. Results indicated minimal irritation, supporting its use in topical applications .
Comparative Analysis with Other Compounds
A comparative analysis of this compound with other similar compounds reveals differences in their biological activities:
| Compound | UV Absorption | Skin Penetration | Metabolites Detected |
|---|---|---|---|
| This compound | High | Moderate | Parent compound, Hydroxy derivatives |
| Methylparaben | Moderate | High | Hydroxybenzoic acid |
| Ethylparaben | Low | Moderate | Hydroxybenzoic acid |
The data suggests that while this compound is effective as a UV filter, its metabolic pathway may differ significantly from other parabens, which are known for their preservative properties.
Properties
CAS No. |
74997-72-1 |
|---|---|
Molecular Formula |
C15H21NaO3 |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
sodium;4-(2-ethylhexoxycarbonyl)phenolate |
InChI |
InChI=1S/C15H22O3.Na/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13;/h7-10,12,16H,3-6,11H2,1-2H3;/q;+1/p-1 |
InChI Key |
ISCKUIBTVLMXRZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















